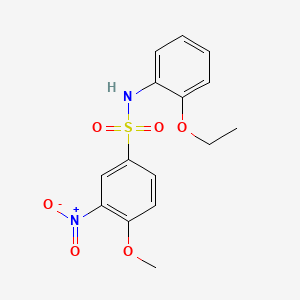
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the physiological and pharmacological effects of adenosine A1 receptor activation.
Mechanism of Action
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and blocks the binding of adenosine, preventing the activation of the receptor. This results in a decrease in the physiological and pharmacological effects of adenosine A1 receptor activation.
Biochemical and Physiological Effects:
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, reduce the release of neurotransmitters such as dopamine and acetylcholine, and decrease the activity of certain enzymes such as adenylate cyclase. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation without interference from other receptors. However, one limitation of using N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is its potency. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is a very potent antagonist and can have off-target effects at high concentrations.
Future Directions
There are many future directions for research involving N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of new drugs that target the adenosine A1 receptor. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be used as a starting point for the development of new drugs that are more selective and have fewer off-target effects. Another area of interest is the study of the role of the adenosine A1 receptor in various diseases, including cardiovascular disease, neurodegenerative disease, and cancer. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be used to study the specific effects of adenosine A1 receptor activation in these diseases and may lead to the development of new therapies.
Synthesis Methods
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-cyclopenten-1-one with ethylamine to form N-ethyl-2-cyclopenten-1-imine. The second step involves the reaction of N-ethyl-2-cyclopenten-1-imine with diethyl malonate to form the corresponding diethylaminoethyl ester. The third step involves the reaction of the diethylaminoethyl ester with 2,4,5-trichloropyrimidine to form the corresponding pyrimidine derivative. The final step involves the reaction of the pyrimidine derivative with cyclopentanone to form N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide.
Scientific Research Applications
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is widely used in scientific research to study the physiological and pharmacological effects of adenosine A1 receptor activation. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is used to selectively block the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine A1 receptor activation on these processes.
properties
IUPAC Name |
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-11(10-17(14)13-7-3-4-8-13)15(19)16-12-5-1-2-6-12/h11-13H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLHGOADLKRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)